4,8-Dichloro-1,5-naphthyridine

Beschreibung

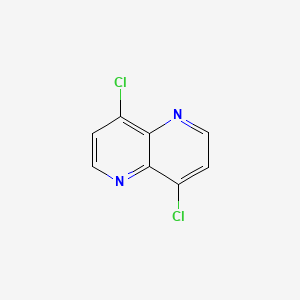

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,8-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLGCTFYLAMNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC=NC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345877 | |

| Record name | 4,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-80-4 | |

| Record name | 4,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,8 Dichloro 1,5 Naphthyridine and Its Functionalized Derivatives

Precursor Synthesis and Halogenation Routes for 1,5-Naphthyridine (B1222797) Core

The synthesis of the target compound, 4,8-dichloro-1,5-naphthyridine, typically begins with the construction and subsequent halogenation of the core 1,5-naphthyridine ring system.

Synthesis from 1,5-Naphthyridine-4,8(1H,5H)-dione via Halogenating Agents (e.g., POBr₃)

A primary and effective route to halogenated 1,5-naphthyridines involves the conversion of the corresponding dione (B5365651) precursor. The synthesis of 4,8-dibromo-1,5-naphthyridine (B11799114) has been achieved by treating 1,5-naphthyridine-4,8(1H,5H)-dione with phosphorus oxybromide (POBr₃). researchgate.netresearchgate.net This reaction serves as a crucial step in producing the dihalogenated scaffold necessary for further derivatization. Similarly, related chloro derivatives can be prepared using analogous chlorinating agents like phosphorus oxychloride (POCl₃). nih.gov The dione precursor itself can be synthesized through cyclization reactions, for instance, from 3-aminopyridine (B143674) derivatives. nih.gov

Alternative Chlorination Strategies for Dichloronaphthyridines

Beyond the direct halogenation of dione precursors, other chlorination strategies offer alternative pathways to dichloronaphthyridines. One notable method involves the formation of N-oxide intermediates. The 1,5-naphthyridine core can be oxidized with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form a di-N-oxide. nih.gov Subsequent treatment of this intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the corresponding dichloro-1,5-naphthyridine. nih.gov This approach can provide regioselective chlorination at electron-deficient positions. Other chlorination methods may employ reagents like phosphorus pentachloride (PCl₅) in conjunction with POCl₃ to ensure complete conversion of hydroxyl or oxo groups to chlorides. diva-portal.org

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Once synthesized, this compound becomes a versatile building block for creating a diverse array of functionalized derivatives through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds at the 4 and 8 positions.

Suzuki-Miyaura Cross-Coupling with Boronic Acids for 4,8-Substituted Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the functionalization of halo-naphthyridines. fishersci.es This palladium-catalyzed reaction couples the dihalogenated naphthyridine with various aryl or vinyl boronic acids. For instance, a series of 4,8-disubstituted 1,5-naphthyridines were successfully synthesized by reacting 4,8-dibromo-1,5-naphthyridine with a range of boronic acids in the presence of a palladium acetate (B1210297) catalyst and a base like potassium carbonate. researchgate.netresearchgate.net This methodology is highly versatile, tolerates a wide variety of functional groups, and typically provides good to excellent yields, making it suitable for creating libraries of complex molecules. researchgate.netsmolecule.com

| Starting Material | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,8-Dibromo-1,5-naphthyridine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 4,8-Diphenyl-1,5-naphthyridine | 75.8 | researchgate.net |

| 4,8-Dibromo-1,5-naphthyridine | 4-Methylphenylboronic acid | Pd(OAc)₂, K₂CO₃ | 4,8-Di(p-tolyl)-1,5-naphthyridine | 68.2 | researchgate.net |

| 4,8-Dibromo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃ | 4,8-Bis(4-methoxyphenyl)-1,5-naphthyridine | 65.3 | researchgate.net |

| 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acid | Not Specified | 8-(2-Chlorophenyl)-2-methoxy Current time information in Bangalore, IN.researchgate.netnaphthyridine | Not Specified | mdpi.com |

Stille Cross-Coupling Methodologies for Ligand Elaboration

The Stille cross-coupling reaction, which pairs organohalides with organotin compounds, provides another effective avenue for functionalizing the 1,5-naphthyridine core. sigmaaldrich.com This method has been successfully employed to elaborate the 1,5-naphthyridine molecule into new ligands. acs.org For example, 2,6-dichloro-1,5-naphthyridine (B1582902) can be coupled with organostannyl reagents, such as 2-(tri-n-butylstannyl)pyridine, using a palladium catalyst to synthesize complex bidentate and tridentate ligands. acs.org While concerns about the toxicity of organotin reagents exist, the Stille reaction often proceeds under mild conditions and offers a broad substrate scope with high yields. smolecule.com This reaction can also be used as a precursor step in more complex synthetic sequences. nih.gov

Cobalt-Catalyzed Cross-Couplings for Regioselective Functionalization with Organometallics

Recent advancements have introduced cobalt-catalyzed cross-coupling reactions as a cost-effective and efficient alternative to palladium-based systems for functionalizing N-heterocycles. nih.govacs.org These reactions have proven particularly useful for the regioselective functionalization of halogenated naphthyridines. Cobalt(II) chloride can catalyze the cross-coupling of chloronaphthyridines with a variety of organometallic reagents, including alkyl- and arylmagnesium halides (Grignard reagents) and arylzinc halides. nih.govacs.org This methodology allows for the efficient introduction of both alkyl and aryl substituents onto the naphthyridine scaffold. nih.gov For instance, the coupling of 4-iodo-1,5-naphthyridine (B3242594) with arylzinc chlorides in the presence of a cobalt catalyst system leads to the formation of 4,8-disubstituted products in high yields. acs.org The use of additives like sodium formate (B1220265) can further enhance the scope and efficiency of these cobalt-catalyzed transformations. nih.gov

| Naphthyridine Substrate | Organometallic Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ | 1-Phenethyl-2,7-naphthyridine | 82 | nih.gov |

| 4-Iodo-1,5-naphthyridine | p-Anisylzinc chloride | CoCl₂·2LiCl, Na-formate | 4-(p-Anisyl)-1,5-naphthyridine | 78 | acs.org |

| 4-Iodo-1,5-naphthyridine | p-Cyanophenylzinc chloride | CoCl₂·2LiCl, Na-formate | 4-(p-Cyanophenyl)-1,5-naphthyridine | 83 | acs.org |

| 2,4-Diiodo-1,5-naphthyridine | p-Anisylzinc chloride | CoCl₂·2LiCl, Na-formate | 2,4-Bis(p-anisyl)-1,5-naphthyridine | 75 | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Divergent Synthesis

Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the functionalization of the this compound core. The electron-deficient nature of the naphthyridine ring system, further activated by the chloro-substituents, facilitates the displacement of chloride ions by a variety of nucleophiles.

The sequential substitution of the two chlorine atoms in this compound allows for the controlled introduction of different functional groups. Amination and alkoxylation are common transformations that introduce key structural motifs. For instance, reacting this compound with amines or alcohols under appropriate conditions leads to the formation of mono- or di-substituted products. nih.gov

Microwave-assisted SNAr reactions have been effectively used to synthesize various alkylamino-substituted 1,5-naphthyridines. nih.gov Sequential reactions, such as an initial alkoxylation followed by amination, have been employed to create functionalized 4-amino-1,5-naphthyridine derivatives. nih.gov For example, the reaction of this compound with an alkoxide can yield a 4-alkoxy-8-chloro-1,5-naphthyridine intermediate, which can then be subjected to amination to afford the desired 4-amino-8-alkoxy-1,5-naphthyridine. nih.gov

Table 1: Examples of SNAr Reactions on Dichloro-1,5-naphthyridine Derivatives

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Dichloro-1,5-naphthyridine derivative | 2-tert-butylaniline | Naphthyridine derivative with amino substituent | Thermal Condensation | nih.gov |

| Chlorinated naphthyridines | Appropriate amines | Alkylamino substituted compounds | Microwave-assisted SNAr | nih.gov |

| Dichloro derivative | Sequential incorporation of an alkoxy group and an amino moiety | Functionalized 4-amino-1,5-naphthyridine derivative | Alkoxylation-amination sequence | nih.gov |

| 4-Chloro-1,5-naphthyridine (B1297630) | 3-(2-nitro-1-imidazolyl)-propylamine | 4-Amino-1,5-naphthyridine derivative | Amination | nih.gov |

The SNAr reaction on naphthyridine substrates proceeds through a stepwise addition-elimination mechanism. uomustansiriyah.edu.iqucla.edu The initial step involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov This step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq The subsequent step is the rapid expulsion of the leaving group (chloride), which restores the aromaticity of the ring. uomustansiriyah.edu.iqucla.edu

The regioselectivity of SNAr reactions on dichloronaphthyridines is influenced by the electronic effects of the nitrogen atoms in the rings. The positions ortho and para to the nitrogen atoms are more activated towards nucleophilic attack. In this compound, both the C4 and C8 positions are activated. The precise selectivity can often be controlled by reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Cyclization and Cycloaddition Approaches for Naphthyridine Ring Formation

The construction of the fundamental 1,5-naphthyridine skeleton is often achieved through classical cyclization and cycloaddition reactions. mdpi.comencyclopedia.pub

The Friedländer annulation is a widely used method for synthesizing quinolines and can be adapted for naphthyridine synthesis. nih.govnih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 1,5-naphthyridine derivatives, a 3-aminopyridine derivative with a carbonyl group at the 2- or 4-position can be reacted with a suitable methylene-containing compound. nih.govmdpi.com

The Skraup synthesis is another classic method for quinoline (B57606) synthesis that has been successfully applied to the preparation of 1,5-naphthyridines. nih.govmdpi.com The reaction typically involves heating a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov Modified Skraup reactions have also been developed to improve yields and reaction conditions. mdpi.com For example, using iodine as a catalyst in a dioxane/water mixture has shown good results. nih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for constructing nitrogen-containing heterocyclic compounds, including fused naphthyridine systems. mdpi.comthieme-connect.comsorbonne-universite.fr This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. nih.gov Intramolecular Povarov reactions have been utilized to synthesize complex fused mdpi.comacs.orgnaphthyridines. mdpi.com

The Diels-Alder reaction, a cornerstone of organic synthesis, can also be employed to construct the 1,5-naphthyridine framework. nih.govnih.gov An inverse-electron-demand Diels-Alder reaction between an electron-deficient diene (like a 1,2,4-triazine) and a dienophile can lead to the formation of the pyridine (B92270) ring of the naphthyridine system. acs.orgnih.gov These cycloaddition strategies are particularly valuable for accessing structurally diverse and complex polycyclic derivatives. researchgate.netcapes.gov.brnih.gov

Organometallic Reagent-Mediated Functionalization

Organometallic chemistry offers a versatile platform for the functionalization of the this compound scaffold. Cross-coupling reactions, such as the Suzuki and Stille couplings, are particularly effective for introducing carbon-carbon bonds.

For instance, 4,8-dibromo-1,5-naphthyridine has been successfully used in Suzuki cross-coupling reactions with various boronic acids in the presence of a palladium catalyst to yield a series of 4,8-disubstituted-1,5-naphthyridines. researchgate.netrsc.org Similarly, Stille cross-coupling reactions can be employed to couple halogenated naphthyridines with organostannanes. diva-portal.org

Furthermore, the direct C-H bond activation of naphthyridine derivatives using transition metal catalysts is an emerging area of research that holds promise for more atom-economical functionalization strategies. rutgers.eduumich.edu The use of earth-abundant metals like iron and cobalt in cross-coupling reactions with Grignard reagents has also been explored for the arylation of dichloronaphthyridines. uni-muenchen.deunl.pt These organometallic methods provide access to a wide range of functionalized naphthyridine derivatives that would be difficult to synthesize using traditional methods. msu.edu

Regioselective Metalation and Electrophilic Quenching

The direct C-H activation of the 1,5-naphthyridine ring system through metalation offers a direct route to functionalized derivatives, avoiding the often-circuitous routes required by classical methods. The use of sterically hindered magnesium and zinc amide bases, particularly those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven highly effective for the regioselective deprotonation of various azines, including 1,5-naphthyridines. researchgate.netthieme-connect.de

A combination of zinc, magnesium, and lithium-TMP bases allows for the controlled, successive introduction of substituents onto the 1,5-naphthyridine core. researchgate.net For instance, the use of TMP-bases can facilitate metalation at specific positions, which can then be trapped by a variety of electrophiles to introduce diverse functional groups. researchgate.net The choice of the metalating agent and the reaction conditions, such as the presence or absence of a Lewis acid like BF3·OEt2, can direct the metalation to different positions on the naphthyridine scaffold. researchgate.netacs.org

Research by Knochel and coworkers has demonstrated a comprehensive set of regioselective metalations and functionalizations of the 1,5-naphthyridine scaffold. researchgate.net Their work has shown that by carefully selecting the TMP-base and additives, it is possible to achieve mono-, di-, tri-, and even tetra-substituted naphthyridines. researchgate.net For example, precomplexation of a 1,5-naphthyridine with the magnesium amide TMP2Mg·2LiCl can induce magnesiation specifically at the C-4 position. Subsequent quenching with an electrophile introduces a substituent at this position. researchgate.net

A notable discovery in this area is the "halogen dance" reaction, which was observed upon the metalation of an 8-iodo-2,4-trifunctionalized 1,5-naphthyridine. This rearrangement allows for a fourth regioselective functionalization, further expanding the synthetic utility of these methods. researchgate.netacs.org These regioselective metalation strategies have been successfully applied to the synthesis of key intermediates for organic light-emitting diode (OLED) materials and potential antibacterial agents. researchgate.netuni-muenchen.de

Table 1: Examples of Regioselective Metalation and Electrophilic Quenching of 1,5-Naphthyridine Derivatives

| Substrate | Metalating Agent | Electrophile | Product | Yield (%) | Reference |

| 1,5-Naphthyridine | TMP2Mg·2LiCl | E1-X | 4-Substituted-1,5-naphthyridine | - | researchgate.net |

| 4-Substituted-1,5-naphthyridine | TMPLi | MeOTf | 4,8-Disubstituted-1,5-naphthyridine | 53 | researchgate.net |

| 8-Iodo-2,4-trifunctionalized-1,5-naphthyridine | Metal-TMP base | - | Further functionalized product via "halogen dance" | - | researchgate.netacs.org |

Note: Specific yields and electrophiles (E1-X) were not always detailed in the cited abstracts.

Grignard and Lithiation-Based Derivatization of Halogenated Naphthyridines

Halogenated naphthyridines, such as this compound, are excellent substrates for derivatization via cross-coupling reactions and reactions with organometallic reagents like Grignard and organolithium reagents. nih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of functionalized naphthyridines.

Grignard reagents, which are organomagnesium halides (RMgX), are powerful nucleophiles used to form new C-C bonds. sigmaaldrich.com Their reaction with halogenated naphthyridines, often catalyzed by transition metals like cobalt, enables the introduction of alkyl and aryl groups. For instance, cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with various arylmagnesium reagents have been shown to proceed efficiently. acs.org

Lithiation, often achieved through halogen-metal exchange with organolithium reagents like n-butyllithium or tert-butyllithium, is another key strategy. nih.govuni-muenchen.de This reaction generates a highly reactive organolithium intermediate that can then react with a wide range of electrophiles. For example, the bromine-lithium exchange on a bromo-1,5-naphthyridine derivative followed by quenching with methyl triflate has been used to introduce a methyl group onto the naphthyridine core in good yield. nih.gov

The reactivity of the halogen atoms in dihalogenated naphthyridines can be selectively controlled. For instance, in a 1-chloro-4-iodo-2,7-naphthyridine, a palladium-catalyzed Negishi cross-coupling can selectively functionalize the iodo-position, followed by a cobalt-catalyzed cross-coupling at the chloro-position. acs.org This stepwise, regioselective functionalization highlights the versatility of using different catalytic systems. While much of the detailed research focuses on various naphthyridine isomers, the principles are broadly applicable to this compound.

Table 2: Examples of Grignard and Lithiation-Based Derivatization of Halogenated Naphthyridines

| Halogenated Naphthyridine | Organometallic Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 4-(Trimethylsilyl)phenylmagnesium bromide | CoCl2 (5 mol%) | 3,6-Bis(4-trimethylsilylphenyl)-1,8-dimethyl-2,7-naphthyridine | 62 | acs.orguni-muenchen.de |

| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | Mesitylmagnesium bromide | CoCl2 (5 mol%) | 3,6-Dimesityl-1,8-dimethyl-2,7-naphthyridine | 93 | uni-muenchen.de |

| Bromo-1,5-naphthyridine | Organolithium reagent, then MeOTf | - | Methylated-1,5-naphthyridine | Good | nih.gov |

| 4-Iodo-1,5-naphthyridine | p-MeOC6H4ZnCl | Co-catalyzed | 4-(p-Anisyl)-1,5-naphthyridine derivative | 86 | acs.org |

Reactivity Profiles and Transformational Chemistry of 4,8 Dichloro 1,5 Naphthyridine

Modifications at Halogenated Positions: Substitution and Elimination Reactions

The chlorine atoms at the 4 and 8 positions of the 1,5-naphthyridine (B1222797) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of substituents. For instance, dichlorinated 1,5-naphthyridine derivatives can undergo sequential alkoxylation and amination reactions. nih.gov In a specific example, 4-chloro-1,5-naphthyridine (B1297630) was reacted with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione, where the amino group displaces the chlorine atom. nih.govresearchgate.net

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for creating carbon-carbon bonds at these positions. A series of 4,8-disubstituted-1,5-naphthyridines have been synthesized by reacting 4,8-dibromo-1,5-naphthyridine (B11799114) with various boronic acids in the presence of a palladium acetate (B1210297) catalyst. researchgate.netresearchgate.net This method has been used to produce compounds with diverse aryl and heteroaryl groups at the 4 and 8 positions. researchgate.netresearchgate.net

The synthesis of 4,8-dichloro-1,5-naphthyridine itself can be achieved from 1,5-naphthyridine-4,8(1H,5H)-dione via chlorination. researchgate.net In a related transformation, 5,8-dihydroxy-1,5-naphthyridine can be converted to 5,8-dichloro-1,5-naphthyridine. nih.gov

Peripheral Functionalization: Side Chain Introduction and Derivatization

Beyond direct substitution of the chlorine atoms, the 1,5-naphthyridine core can be further functionalized. The introduction of side chains and their subsequent derivatization are key strategies for modifying the properties of the molecule.

A notable example is the development of 2,8-disubstituted-1,5-naphthyridines. acs.orgacs.org A regioselective Suzuki coupling can be employed to first functionalize the 2-position of the 1,5-naphthyridine ring. acs.org Following this, the 8-position can be modified, for instance, by introducing various amines. acs.org This sequential approach allows for the synthesis of a diverse library of compounds with different substituents at the C2 and C8 positions. acs.orgacs.org

The reactivity of the nitrogen atoms in the naphthyridine ring also allows for electrophilic substitution, providing another avenue for derivatization.

Reductions and Oxidations Affecting the Naphthyridine System

The 1,5-naphthyridine ring system can undergo both reduction and oxidation reactions, which alter the electronic and structural properties of the molecule.

Reduction: Selective reduction of one of the pyridine (B92270) rings in 1,5-naphthyridine derivatives is achievable. For example, 2,6-disubstituted 1,5-naphthyridines can be asymmetrically hydrogenated using chiral cationic ruthenium diamine complexes to yield 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.gov Further reduction of the resulting tetrahydronaphthyridine can lead to fully saturated decalin systems. nih.gov

Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides. nih.gov For instance, the reaction of 1,5-naphthyridine with a peracid like m-CPBA can yield the corresponding N-oxide. nih.gov Starting with the di-N-oxide derivative can lead to the formation of dichloro-1,5-naphthyridines. nih.gov Additionally, photoinduced oxidation of 1,5-naphthyridine derivatives has been observed. rsc.org

Chiral Induction and Enantioselective Transformations of Naphthyridine Derivatives

The development of chiral 1,5-naphthyridine derivatives is an area of significant interest due to their potential applications as chiral ligands and in asymmetric synthesis.

Asymmetric hydrogenation is a key method for introducing chirality. As mentioned previously, ruthenium-catalyzed asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines provides access to chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantiomeric excess. nih.govacs.org These chiral tetrahydronaphthyridine scaffolds have been utilized as rigid diamine ligands in asymmetric synthesis. acs.org

Another approach involves the asymmetric reduction of a dihydronaphthyridine intermediate. nih.gov For example, a ruthenium-catalyzed enantioselective transfer hydrogenation has been used to establish a chiral center in a tetrahydro-1,6-naphthyridine core. nih.gov Chiral naphthyridine diimine ligands have also been developed and used in nickel-catalyzed asymmetric transformations. epfl.ch

These enantioselective methods provide access to optically active naphthyridine derivatives, which are valuable building blocks for the synthesis of complex chiral molecules. nih.govacs.org

Applications and Advanced Materials Science Incorporating Naphthyridine Scaffolds

Design and Synthesis of Naphthyridine-Based Ligands for Coordination Chemistry

The 1,5-naphthyridine (B1222797) framework serves as a fundamental building block for a variety of ligands. The strategic placement of its two nitrogen atoms allows it to function as a chelating or bridging unit in metal complexes. Halogenated intermediates, such as 2,6-dichloro-1,5-naphthyridine (B1582902), are particularly important as they provide reactive sites for elaboration into more complex ligand systems through cross-coupling reactions. acs.orgnih.gov

The 1,5-naphthyridine (1,5-nap) unit is an effective linker for constructing bridging ligands that can coordinate to one or two metal centers, facilitating communication between them. nih.gov Synthetic strategies like Stille coupling and Friedländer condensation are employed to elaborate the 1,5-nap core into bidentate and tridentate ligands. acs.orgnih.gov

For instance, 2,6-dichloro-1,5-naphthyridine can be used as a starting material in Stille coupling reactions with organostannane reagents, such as 2-(tri-n-butylstannyl)pyridine, to create sophisticated bidentate ligands. acs.orgnih.gov These resulting ligands are then reacted with ruthenium precursors like [Ru(bpy-d8)2Cl2] or [Ru(tpy)Cl3] to yield the corresponding heteroleptic mononuclear and dinuclear Ru(II) complexes. nih.gov In these dinuclear complexes, the 1,5-naphthyridine unit acts as a bridge between the two ruthenium centers. The degree of electronic communication between the metal centers across the 1,5-nap linker can be assessed by electrochemical methods, which indicate that this communication is somewhat less efficient compared to a pyrazine (B50134) linker. nih.gov The incorporation of a second metal center or the protonation of a remote, uncomplexed nitrogen atom in the ligand structure leads to a red-shift in the long-wavelength absorption bands of the complexes. nih.gov

Naphthyridine derivatives are precursors to chiral chelating diamine ligands essential for asymmetric catalysis. A notable application is the asymmetric hydrogenation of substituted 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes. nih.gov This process efficiently reduces 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines to their corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives with high enantioselectivity (up to 99% ee). nih.gov

The resulting products, optically pure 1,5-diaza-cis-decalins, are rigid, chiral chelating diamine ligands. nih.govacs.org These ligands are valuable in their own right for application in further asymmetric synthesis, demonstrating how the naphthyridine scaffold can be transformed into a key component for creating stereoselective catalysts. nih.gov

The hydrogen-bonding capabilities of the naphthyridine moiety make it a powerful component in the design of supramolecular assemblies and systems for molecular recognition. mdpi.comnih.gov The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while amide or pyrrole (B145914) groups attached to the scaffold can serve as hydrogen bond donors. nih.gov This dual functionality allows for the creation of hosts that can selectively bind to guest molecules through a network of non-covalent interactions. nih.gov

For example, hosts incorporating 1,8-naphthyridine (B1210474) rings have been designed to recognize and bind anions like dihydrogen phosphate, where the guest's acidic O-H groups can form hydrogen bonds with the pyridinic nitrogen atoms of the host. nih.gov The synthesis of these complex hosts often begins with the functionalization of a basic naphthyridine core, a process facilitated by reactive intermediates like chloro-naphthyridines. nih.gov The defined geometry and hydrogen bonding sites of the naphthyridine unit are crucial for pre-organizing the host molecule, enhancing its binding affinity and selectivity for specific guests.

Naphthyridine derivatives are highly effective in host-guest chemistry, where they form stable complexes with various guest molecules, particularly those capable of hydrogen bonding. mdpi.comresearchgate.net The inclusion of the naphthyridine unit within a larger receptor structure significantly enhances binding affinity due to the formation of additional hydrogen bonds that stabilize the host-guest complex. mdpi.com

In studies involving the recognition of biotin (B1667282) analogues, receptors containing naphthyridine moieties demonstrated high association constants. mdpi.com For example, a receptor featuring a 7-methyl-1,8-naphthyridin-2-yl group showed a very high association constant (Kb = 2.5 × 10⁵ M⁻¹) with (+)-biotin methyl ester. mdpi.com This strong binding is attributed to the stabilization of the complex through multiple hydrogen bonds involving the naphthyridine nitrogen and amide protons of the host with the guest molecule. mdpi.com The ability to synthesize and functionalize these host molecules is critical, with building blocks like 2-amino-1,8-naphthyridines serving as key components for creating these intricate self-assembling systems. acs.org

Organic Electronic Materials and Opto-Electrical Functionalities

The electron-deficient nature of the naphthyridine ring system makes it an excellent building block for n-type organic electronic materials. This property is particularly valuable in the design of components for opto-electrical devices, where efficient electron transport and defined energy levels are required.

Naphthyridine-based compounds have emerged as promising materials for various roles in Organic Light-Emitting Diodes (OLEDs), including as emitters and electron-transport materials. rsc.org Donor-acceptor (D-A) type molecules, where a naphthyridine unit acts as the electron acceptor, have been successfully developed as thermally activated delayed fluorescence (TADF) emitters. nih.govacs.org These materials can achieve very high external quantum efficiencies (EQEs) in OLED devices. nih.govacs.org

For instance, TADF emitters combining a 1,5-naphthyridine acceptor with phenoxazine (B87303) or phenothiazine (B1677639) donor units have led to OLEDs with high EQEs of up to 29.9% and significant brightness. acs.org Similarly, iridium(III) complexes incorporating naphthyridine-based ligands have been used to create highly efficient green to red phosphorescent OLEDs, achieving EQEs exceeding 30% with minimal efficiency roll-off at high brightness. rsc.org One such device reached a maximum brightness of 242,548 cd m⁻² and an EQE of 32.3%. rsc.org The performance of these materials underscores the potential of the naphthyridine scaffold in developing next-generation displays and lighting technologies.

Table of Mentioned Compounds

Electron-Transport and Hole-Injecting/Transport Material Properties

Derivatives of 4,8-substituted 1,5-naphthyridines have demonstrated significant potential as multifunctional organic semiconductor materials. These compounds are noted for their suitability as both electron-transport and hole-injecting/transport materials, crucial components in organic light-emitting diodes (OLEDs). researchgate.netnih.gov

A series of 4,8-substituted 1,5-naphthyridines, synthesized via Suzuki cross-coupling reactions from 4,8-dibromo-1,5-naphthyridine (B11799114), exhibited estimated electron affinities (EA) ranging from 2.38 to 2.72 eV. researchgate.net These values are well-suited for materials designed for electron transport. Simultaneously, their ionization potentials (IP) were found to be in the range of 4.85–5.04 eV, which facilitates excellent hole-injecting and hole-transport properties. researchgate.net

Quantum chemical calculations, employing Density Functional Theory (DFT) at the B3LYP/6-31G* level, have provided further insight into their electronic structure. These calculations revealed lowest unoccupied molecular orbital (LUMO) energies between -2.39 and -2.19 eV and highest occupied molecular orbital (HOMO) energies from -5.33 to -6.84 eV. researchgate.net The energy levels of the HOMO and LUMO are critical in determining the efficiency of charge injection and transport in OLED devices. The favorable electronic properties of these materials suggest they could be promising candidates for developing high-efficiency OLEDs. researchgate.net

Table 1: Electronic Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives

| Property | Value Range | Significance |

|---|---|---|

| Electron Affinity (EA) | 2.38–2.72 eV | Suitable for electron-transport materials researchgate.net |

| Ionization Potential (IP) | 4.85–5.04 eV | Excellent for hole-injecting/transport materials researchgate.net |

| LUMO Energy | -2.39 to -2.19 eV | Influences electron injection and transport researchgate.net |

| HOMO Energy | -5.33 to -6.84 eV | Influences hole injection and transport researchgate.net |

Luminescent Properties and Fluorophores

The 1,5-naphthyridine scaffold is a constituent of various luminescent materials due to its rigid, planar structure and π-π conjugation, which are conducive to strong fluorescence. chemenu.com Derivatives of 4,8-substituted 1,5-naphthyridines have been shown to exhibit notable luminescent properties, particularly in the blue region of the visible spectrum. researchgate.net

In a dilute dichloromethane (B109758) solution, these materials display blue fluorescence with maximum emission wavelengths (λmax Em) ranging from 434 to 521 nm. researchgate.net In the solid state, the emission is also in the blue to blue-green range, with λmax Em values between 400 and 501 nm. researchgate.net The lowest energy absorption bands for these compounds are observed between 294 and 320 nm, corresponding to optical band gaps of 2.77–3.79 eV. researchgate.net

The strong solid-state emission of naphthyridine-based compounds makes them attractive for a variety of applications, including OLEDs, solid-state lasers, and sensors. researchgate.net The development of materials that emit blue light is particularly important for full-color displays and white lighting applications. The promising blue-emitting characteristics of 4,8-substituted 1,5-naphthyridines highlight their potential for use in high-efficiency OLEDs. researchgate.net

Table 2: Luminescent Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives

| Medium | Emission Wavelength (λmax Em) | Color |

|---|---|---|

| Dichloromethane Solution | 434–521 nm | Blue researchgate.net |

| Solid State | 400–501 nm | Blue / Blue-Green researchgate.net |

Naphthyridine-Based Molecular Switches for Optical Applications

While specific research on 4,8-dichloro-1,5-naphthyridine as a direct component in molecular switches for optical applications is not extensively detailed in the provided context, the inherent properties of the naphthyridine core suggest its potential in this area. Naphthyridine derivatives are known for their use as luminescence materials due to their rigid planar structure. researchgate.net This structural rigidity, combined with the ability to functionalize the scaffold, is a key characteristic for the design of molecular switches. The electronic properties of the 1,5-naphthyridine ring can be modulated by introducing different substituents, which could potentially be exploited to create systems that switch between different states upon external stimuli such as light or changes in the chemical environment.

Scaffold Engineering for Bioactive Compound Design: Chemical Principles and Structure-Activity Relationships

The 1,5-naphthyridine framework is a recognized scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of bioactive compounds. nih.govnih.gov The ability to systematically modify this core structure allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Elucidation

The 1,5-naphthyridine scaffold can be readily modified at various positions to investigate its structure-activity relationships. A notable example is the study of 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov In this context, the 1,5-naphthyridine motif serves as the "left-hand" fragment of the inhibitor. nih.gov

Research has shown that substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring are critical for optimal antibacterial activity and spectrum. nih.gov Specifically, an alkoxy group (like methoxy) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, were found to be preferred in one series of compounds. nih.gov Conversely, substitutions on the other carbon atoms of the naphthyridine ring generally led to a decrease in activity. nih.gov These findings underscore the importance of targeted chemical modifications to elucidate the SAR and guide the design of more potent compounds. The use of halogenated intermediates, such as this compound, provides a convenient starting point for introducing a variety of functional groups through cross-coupling and nucleophilic substitution reactions. nih.govmdpi.com

Naphthyridine as a Privileged Scaffold for Molecular Recognition in Drug Design

The 1,8-naphthyridine scaffold, a close isomer of the 1,5-naphthyridine, has been recognized for its role in molecular recognition, particularly in the design of ligands that can selectively bind to nucleic acid structures. researchgate.net The arrangement of nitrogen atoms in the naphthyridine ring system is optimal for forming specific hydrogen bonds and for chelating metal cations. researchgate.netresearchgate.net

While the provided information focuses more on the 1,8-isomer in this context, the fundamental principles of molecular recognition through hydrogen bonding and chelation are also applicable to the 1,5-naphthyridine scaffold. The nitrogen atoms within the 1,5-naphthyridine ring can act as hydrogen bond acceptors, enabling the molecule to interact with biological targets such as enzymes and nucleic acids. This property makes the 1,5-naphthyridine a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. The strategic placement of substituents on the 1,5-naphthyridine core allows for the fine-tuning of these interactions to achieve desired selectivity and potency.

Rational Ligand Design for Target Affinity Modulation

The 1,5-naphthyridine core has been utilized as a linker in the construction of bridging ligands for multinuclear metal complexes, demonstrating its utility in rational ligand design. acs.org By employing synthetic methodologies such as Stille coupling and Friedländer condensation, the 1,5-naphthyridine molecule can be elaborated into more complex ligand architectures. acs.org

For instance, 2-chloro- and 2,6-dichloro-1,5-naphthyridine can be coupled with organostannane reagents to create bidentate ligands. acs.org The electronic properties of the resulting metal complexes, such as their long-wavelength absorption, can be modulated by extending the delocalization of the π-system or by incorporating a second metal center. acs.org Furthermore, the protonation of a remote, uncomplexed nitrogen atom within the ligand can lead to a red-shift in the absorption band. acs.org This ability to systematically alter the photophysical properties of the resulting complexes through rational design of the 1,5-naphthyridine-based ligand highlights the scaffold's versatility in creating functional molecular systems. In the context of drug design, similar principles can be applied to modulate the affinity of a ligand for its biological target by strategically modifying the 1,5-naphthyridine scaffold to optimize interactions within the binding site.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Naphthyridines

The synthesis of halogenated naphthyridines, including 4,8-Dichloro-1,5-naphthyridine, has traditionally relied on well-established but often harsh halogenating agents. A primary route to 4,8-dihalo-1,5-naphthyridines involves the halogenation of the corresponding 1,5-naphthyridine-4,8(1H,5H)-dione precursor. For instance, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), while bromination is often accomplished with phosphorus oxybromide (POBr₃) nih.govresearchgate.net.

However, the future of synthetic chemistry is increasingly focused on the development of more sustainable and environmentally benign methodologies. This includes the exploration of "green chemistry" principles, such as the use of less hazardous reagents, milder reaction conditions, and improved atom economy. For the synthesis of this compound and its analogs, future research is likely to focus on:

Alternative Chlorinating Agents: Investigating less corrosive and more selective chlorinating agents to replace traditional phosphorus-based reagents. This could involve the development of novel catalytic systems that utilize safer sources of chlorine.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and often lead to cleaner reactions for the synthesis of various naphthyridine derivatives researchgate.net. Exploring microwave-assisted chlorination of 1,5-naphthyridine-4,8-diones could offer a more energy-efficient and rapid synthetic route.

Flow Chemistry: Continuous flow reactors can offer enhanced safety, better control over reaction parameters, and easier scalability compared to batch processes. Developing a continuous flow process for the halogenation of naphthyridines could lead to a more sustainable and efficient manufacturing process.

Catalytic Methods: The development of catalytic methods for the direct C-H halogenation of the 1,5-naphthyridine (B1222797) core would be a significant advancement, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Exploration of Advanced Naphthyridine-Based Functional Materials with Tailored Opto-Electronic Properties

Derivatives of 4,8-dihalo-1,5-naphthyridines have shown considerable promise as building blocks for advanced functional materials, particularly in the field of organic electronics. The halogen atoms serve as versatile handles for introducing a wide range of functional groups through cross-coupling reactions, such as the Suzuki coupling. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials researchgate.netresearchgate.net.

Research in this area has demonstrated that 4,8-disubstituted-1,5-naphthyridines can function as:

Organic Light-Emitting Diode (OLED) Materials: These compounds have been investigated as blue-emitting materials, as well as electron-transport and hole-injecting/hole-transport materials in OLEDs researchgate.net. Their thermal stability and tunable emission properties make them attractive candidates for next-generation displays and lighting.

Organic Semiconductors: The planar structure and electron-deficient nature of the 1,5-naphthyridine core contribute to the semiconducting properties of its derivatives, which are being explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Future research in this domain will likely focus on:

Halogen Bonding in Supramolecular Assemblies: The chlorine atoms in this compound can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures mdpi.comnih.govnih.gov. This opens up possibilities for creating novel crystalline materials with unique opto-electronic properties.

Tuning Opto-Electronic Properties: Systematic variation of the substituents at the 4- and 8-positions will continue to be a key strategy for tailoring the emission color, energy levels (HOMO/LUMO), and charge transport characteristics of these materials for specific applications researchgate.net.

Development of Flexible Opto-Electronic Devices: The design of naphthyridine-based materials with inherent flexibility is a growing area of interest for applications in wearable electronics and flexible displays rsc.org.

Below is a table summarizing the opto-electronic properties of some 4,8-disubstituted-1,5-naphthyridine derivatives, which are typically synthesized from the corresponding dihalo-precursors.

| Compound | Substitution at 4,8-positions | Max Emission (Solution, nm) | Max Emission (Solid State, nm) | Optical Band Gap (eV) | Potential Application |

|---|---|---|---|---|---|

| 1a | Phenyl | 434 | 400 | 3.79 | Blue Emitter, Hole-Transport |

| 1b | 4-Methylphenyl | 440 | 410 | 3.75 | Blue Emitter, Hole-Transport |

| 1c | 4-Methoxyphenyl | 455 | 425 | 3.68 | Blue Emitter, Hole-Transport |

| 1d | 4-Fluorophenyl | 438 | 405 | 3.77 | Blue Emitter, Hole-Transport |

| 1e | Naphthalen-1-yl | 480 | 460 | 3.21 | Blue-Green Emitter, Electron-Transport |

| 1f | Biphenyl-4-yl | 460 | 430 | 3.55 | Blue Emitter, Hole-Transport |

| 1g | 9,9-Dimethyl-9H-fluoren-2-yl | 450 | 420 | 3.45 | Blue Emitter, Hole-Transport |

| 1h | Thiophen-2-yl | 521 | 501 | 2.77 | Green Emitter, Electron-Transport |

Data synthesized from research on 4,8-disubstituted-1,5-naphthyridines derived from dihalo-precursors. researchgate.net

Integration of Computational Design and High-Throughput Screening in Naphthyridine Derivative Discovery

The discovery and optimization of novel functional materials and bioactive molecules is a time-consuming and resource-intensive process. The integration of computational design and high-throughput screening (HTS) offers a powerful approach to accelerate this process for naphthyridine derivatives.

Computational Design: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and photophysical properties of novel 4,8-disubstituted-1,5-naphthyridine derivatives before their synthesis researchgate.netresearchgate.net. This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired properties, such as specific emission wavelengths, energy levels, and charge transport characteristics. This approach can guide synthetic efforts towards the most promising molecular architectures.

High-Throughput Screening (HTS): HTS techniques enable the rapid synthesis and evaluation of large libraries of compounds nih.govrsc.org. For naphthyridine derivatives, HTS can be employed to:

Optimize reaction conditions for cross-coupling reactions using this compound as a starting material.

Screen libraries of derivatives for their photophysical properties, such as fluorescence quantum yield and emission spectra.

Evaluate the performance of new materials in prototype devices, such as OLEDs.

The synergy between computational design and HTS creates a powerful discovery engine. Computational predictions can prioritize which compounds to synthesize and screen, while HTS provides experimental data to validate and refine the computational models. This iterative cycle of design, synthesis, and screening can significantly accelerate the development of new naphthyridine-based materials with tailored functionalities.

Incorporation of this compound in Multifunctional Chemical Systems

The unique structural and electronic features of this compound make it an attractive building block for the construction of more complex, multifunctional chemical systems.

Supramolecular Chemistry: As mentioned, the chlorine atoms can act as halogen bond donors, while the nitrogen atoms of the naphthyridine ring can act as hydrogen bond or halogen bond acceptors. This allows for the programmed self-assembly of this compound with other molecular components to form intricate supramolecular architectures, such as helices and networks mdpi.comacs.org. These assemblies could find applications in areas such as molecular recognition, catalysis, and materials science.

Coordination Chemistry: The bidentate N,N'-chelation site of the 1,5-naphthyridine core makes it an excellent ligand for a variety of metal ions. The incorporation of this compound into metal complexes can lead to materials with interesting magnetic, electronic, and catalytic properties. The chloro-substituents can also influence the electronic properties of the metal center and provide sites for further functionalization.

Polymer Chemistry: this compound can be used as a monomer in polymerization reactions. For example, it can undergo cross-coupling polymerization with suitable comonomers to produce conjugated polymers with the 1,5-naphthyridine unit in the main chain nih.gov. These polymers could have applications as organic semiconductors in electronic devices.

Q & A

Q. What are the primary synthetic routes for 4,8-dichloro-1,5-naphthyridine?

The compound is synthesized via the diethyl ethoxymethylenemalonate (EMM) route:

- Step 1 : Condensation of 4-hydroxy-3-aminopyridine with EMM in refluxing toluene yields uncyclized ester intermediates.

- Step 2 : Cyclization in phenyl ether produces 3-carbethoxy-4,8-dihydroxy-1,5-naphthyridine.

- Step 3 : Saponification and decarboxylation yield 4,8-dihydroxy-1,5-naphthyridine.

- Step 4 : Chlorination with PCl₅/POCl₃ under reflux generates this compound with ~62% yield . Alternative methods include direct treatment of 1,5-naphthyridine-4,8-dione with PCl₅/POCl₃, avoiding sealed-tube reactions .

Q. How is this compound characterized structurally?

Key analytical techniques include:

- NMR Spectroscopy : Distinct A₂B₂ splitting patterns (e.g., δ ~8.5–9.0 ppm for aromatic protons) and coupling constants (e.g., J ~2–3 Hz) confirm regiochemistry .

- Mass Spectrometry : Molecular ion peaks at m/z 198 (C₈H₄Cl₂N₂⁺) and fragmentation patterns validate the dichloro substitution .

- Gas Chromatography (GC) : Retention times differentiate it from isomers (e.g., 2,8-dichloro-1,5-naphthyridine elutes earlier) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Inert atmosphere, room temperature, away from moisture .

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Decomposition : Avoid high temperatures (>200°C) to prevent toxic fumes (e.g., Cl₂, NOₓ) .

- Disposal : Follow EPA/CERCLA guidelines for halogenated waste .

Q. What are its key physicochemical properties?

- Molecular Weight : 199.04 g/mol .

- Melting Point : 176–179°C .

- Solubility : Low in polar solvents (e.g., H₂O), moderate in chlorinated solvents (e.g., CCl₄) .

- Stability : Hydrolyzes slowly in aqueous alkaline conditions .

Q. How is purity assessed during synthesis?

- HPLC/GC : Retention time comparison against authentic standards .

- Elemental Analysis : Confirms C, H, N, and Cl content (e.g., C: 48.24%, Cl: 35.67%) .

- TLC : Rf values in hexane/ethyl acetate (3:1) systems .

Advanced Research Questions

Q. How can reaction yields be optimized in chlorination steps?

- Catalyst-Free Conditions : Neat POCl₃ at 110°C for 1 hour achieves ~80% yield but requires sealed tubes.

- PCl₅/POCl₃ Mixtures : Refluxing open systems reduce sealed-tube hazards but lower yields (~62%) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity .

Q. What mechanisms explain its reactivity in nucleophilic substitutions?

- Thiolysis : Treatment with KHS/H₂S replaces Cl with SH groups, yielding 1,5-naphthyridine-4,8-dithione (96% yield) via SNAr .

- Amination : Heating with NH₃/EtOH (170°C, sealed) substitutes Cl with NH₂ (47% yield) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How to resolve contradictions in isomer identification during synthesis?

- NMR Coupling Patterns : 4,8-dichloro isomer exhibits A₂B₂ splitting (e.g., H3/H7 vs. H4/H6 in 2,8-dichloro isomers) .

- GC Retention Times : 4,8-dichloro derivatives elute later due to higher polarity .

- Mass Fragmentation : Isomers show distinct fragmentation pathways (e.g., loss of Cl vs. ring-opening) .

Q. What strategies enhance its utility in medicinal chemistry?

- Scaffold Functionalization : Introduce NH₂, SH, or aryl groups via substitution/coupling for bioactivity .

- Pro-drug Design : Hydroxyl derivatives (e.g., 4,8-dihydroxy precursor) improve solubility for in vivo studies .

- Metal Complexation : Use as a ligand in catalytic systems (e.g., Pd for C–C bond formation) .

Q. How does its electronic structure influence material science applications?

- π-Conjugation : The planar naphthyridine core enables use in organic semiconductors .

- Halogen Effects : Cl atoms enhance electron-withdrawing properties, tuning bandgaps in optoelectronic materials .

- Coordination Polymers : Forms stable frameworks with transition metals (e.g., Cu, Fe) for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.